molecular formula C28H31ClN4O2 B167106 Benzamide, N-(4-(9-acridinylamino)butyl)-4-((2-chloroethyl)(2-hydroxyethyl)amino)- CAS No. 125500-20-1

Benzamide, N-(4-(9-acridinylamino)butyl)-4-((2-chloroethyl)(2-hydroxyethyl)amino)-

Cat. No. B167106
M. Wt: 491 g/mol
InChI Key: GIAZTKAHWIEQQE-UHFFFAOYSA-N
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Description

Benzamide, N-(4-(9-acridinylamino)butyl)-4-((2-chloroethyl)(2-hydroxyethyl)amino)- is a chemical compound that has been extensively studied in scientific research. It is a member of the class of compounds known as DNA intercalators, which are molecules that can insert themselves between the base pairs of DNA. This property makes benzamide an important tool in the study of DNA structure and function.

Mechanism Of Action

Benzamide exerts its effects on DNA through intercalation, which involves the insertion of the molecule between the base pairs of DNA. This can cause changes in the structure of the DNA molecule, which can affect its function. Benzamide has also been shown to affect the activity of enzymes involved in DNA replication and repair.

Biochemical And Physiological Effects

Benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, as well as to affect the structure of DNA. Benzamide has also been shown to have anti-tumor effects in some studies.

Advantages And Limitations For Lab Experiments

One advantage of benzamide is its ability to intercalate into DNA, which makes it an important tool for the study of DNA structure and function. However, benzamide also has limitations, including its potential toxicity and the need for careful handling in the laboratory.

Future Directions

There are a number of potential future directions for research involving benzamide. One area of interest is the development of new compounds that can intercalate into DNA with greater specificity and less toxicity. Another area of interest is the use of benzamide and related compounds in the development of new drugs for the treatment of cancer and other diseases. Additionally, benzamide may have potential applications in the study of epigenetics, which involves the study of changes in gene expression that are not caused by changes in the DNA sequence.

Synthesis Methods

Benzamide is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 4-(9-acridinylamino)butylamine with 2-chloroethanol to form a hydroxyethyl derivative. This intermediate is then reacted with 2-chloroethylamine to form the final product, benzamide.

Scientific Research Applications

Benzamide has been extensively studied for its ability to intercalate into DNA and alter its structure. This property has led to its use in a variety of scientific research applications, including the study of DNA replication, transcription, and repair. Benzamide has also been used to study the interaction of DNA with other molecules, such as proteins and drugs.

properties

CAS RN

125500-20-1

Product Name

Benzamide, N-(4-(9-acridinylamino)butyl)-4-((2-chloroethyl)(2-hydroxyethyl)amino)-

Molecular Formula

C28H31ClN4O2

Molecular Weight

491 g/mol

IUPAC Name

N-[4-(acridin-9-ylamino)butyl]-4-[2-chloroethyl(2-hydroxyethyl)amino]benzamide

InChI

InChI=1S/C28H31ClN4O2/c29-15-18-33(19-20-34)22-13-11-21(12-14-22)28(35)31-17-6-5-16-30-27-23-7-1-3-9-25(23)32-26-10-4-2-8-24(26)27/h1-4,7-14,34H,5-6,15-20H2,(H,30,32)(H,31,35)

InChI Key

GIAZTKAHWIEQQE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCNC(=O)C4=CC=C(C=C4)N(CCO)CCCl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCNC(=O)C4=CC=C(C=C4)N(CCO)CCCl

Other CAS RN

125500-20-1

synonyms

N-[4-(acridin-9-ylamino)butyl]-4-(2-chloroethyl-(2-hydroxyethyl)amino) benzamide

Origin of Product

United States

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